molecular formula C18H22N2 B11728618 N,N-dibenzylpyrrolidin-3-amine

N,N-dibenzylpyrrolidin-3-amine

Cat. No.: B11728618
M. Wt: 266.4 g/mol
InChI Key: RSBBPYMMUAWQSI-UHFFFAOYSA-N
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Description

N,N-dibenzylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The presence of two benzyl groups attached to the nitrogen atom in this compound enhances its lipophilicity and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dibenzylpyrrolidin-3-amine can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-N-(2-chloroethyl)amine with benzylamine under basic conditions. Another method includes the reduction of N,N-dibenzylpyrrolidin-3-one using a reducing agent like lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dibenzylpyrrolidin-3-one using oxidizing agents like potassium permanganate.

    Reduction: Reduction of N,N-dibenzylpyrrolidin-3-one back to this compound can be achieved using lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride in aprotic solvents.

Major Products:

    Oxidation: N,N-dibenzylpyrrolidin-3-one.

    Reduction: this compound.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N,N-dibenzylpyrrolidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N,N-dimethylpyrrolidin-3-amine: Similar structure but with methyl groups instead of benzyl groups.

    N,N-dibenzylpiperidin-3-amine: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

    N,N-dibenzylpyrrolidin-2-one: Similar structure but with a carbonyl group at the 2-position.

Uniqueness: N,N-dibenzylpyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of two benzyl groups, which confer distinct lipophilicity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dibenzylpyrrolidin-3-amine

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2

InChI Key

RSBBPYMMUAWQSI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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